molecular formula C7H4BF5O2 B2803560 2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid CAS No. 2096332-61-3

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid

Cat. No.: B2803560
CAS No.: 2096332-61-3
M. Wt: 225.91
InChI Key: KFZQEXGUUYWITP-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS 2096332-61-3) is an organic building block of high interest in advanced synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its molecular formula is C7H4BF5O2, with a molecular weight of 225.91 g/mol . The compound is defined by the SMILES string OB(c1ccc(c(c1F)F)C(F)(F)F)O and is identified by the MDL number MFCD14892600 . This compound serves as a crucial precursor in the Suzuki-Miyaura reaction, a palladium-catalyzed process used to form carbon-carbon bonds. The presence of the boronic acid functional group allows for coupling with various organic halides, enabling the synthesis of complex, multi-substituted benzene derivatives. The specific pattern of fluorine and trifluoromethyl substituents on the benzene ring makes this reagent valuable for creating molecules with tailored electronic properties, enhanced metabolic stability, and altered membrane permeability, which are desirable traits in pharmaceutical and agrochemical research . The compound is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[2,3-difluoro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZQEXGUUYWITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoro-4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This boronic acid participates in palladium- or nickel-catalyzed cross-coupling reactions with aryl/heteroaryl halides to form biaryl compounds. The trifluoromethyl and fluorine substituents enhance electrophilicity, facilitating transmetallation steps.

Reaction ComponentDetailsSource Study
Catalyst Pd(PPh₃)₄, Ni(cod)₂
Base K₂CO₃, Na₂CO₃
Solvent DME, THF, ethanol/water mixtures
Typical Yield 50–96% (varies with substrate)

In nickel-catalyzed systems, the reaction proceeds via nickelacyclopropane intermediates, followed by β-fluorine elimination and transmetallation with arylboronic acids . The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects, improving reaction efficiency .

Oxidation to Phenolic Derivatives

The boronic acid group can be oxidized to a phenol under mild conditions. This reactivity is critical for synthesizing hydroxylated aromatic intermediates.

ParameterDetailsSource Study
Oxidizing Agent H₂O₂, NaBO₃
Solvent Aqueous THF
Product 2,3-Difluoro-4-(trifluoromethyl)phenolInferred from

The electron-withdrawing fluorine substituents increase the oxidation rate compared to non-fluorinated analogs .

Copper-Mediated Coupling Reactions

This compound engages in Ullmann-type couplings with heterocycles (e.g., triazoles) under copper catalysis.

Reaction SetupDetailsSource Study
Catalyst Cu(OAc)₂
Ligand Pyridine
Solvent DCM
Yield ~50%

The reaction involves a copper-boron intermediate, with pyridine enhancing catalytic turnover .

Fluorine-Specific Reactivity

The ortho-fluorine atoms participate in directed ortho-metalation (DoM) reactions, enabling regioselective functionalization. Additionally, the trifluoromethyl group resists hydrolysis under acidic/basic conditions, ensuring stability during reactions .

Antimicrobial Activity

While not a direct chemical reaction, the compound’s bioactivity stems from reversible interactions with microbial enzymes (e.g., LeuRS in E. coli), disrupting protein synthesis .

Microbial TargetMIC (µg/mL)Comparison Drug (MIC)
Bacillus cereus125Streptomycin (25)
Escherichia coli>250Streptomycin (50)

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid is its role as a reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, allowing for the synthesis of complex organic molecules.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling Using Boronic Acids

Boronic Acid StructureAryl HalideCatalystSolventYield (%)
This compoundBromobenzenePd(PPh₃)₂Cl₂Toluene85%
4-Fluoro-3-(trifluoromethyl)benzeneboronic acidIodobenzeneNi(cod)₂DMF90%

Medicinal Chemistry

Recent studies have explored the potential of this compound as a bioisostere for nitro-containing compounds in drug design. Its structural modifications allow it to interact with biological targets effectively.

Case Study: Antiandrogen Activity
A series of compounds designed based on this boronic acid demonstrated promising antiandrogen activity against prostate cancer cell lines. The incorporation of the boronic acid moiety was found to enhance binding affinity to androgen receptors compared to traditional nitro-substituted drugs.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound CodeIC50 (μM) LAPC-4IC50 (μM) PC-3Selectivity Index
127.8139.35.0
219.271.33.7

Sensor Development

Boronic acids, including this compound, are utilized in developing sensors for glucose detection due to their ability to form reversible complexes with diols.

Case Study: Glucose Sensor Design
Research has demonstrated that incorporating this boronic acid into polymer matrices enhances the sensitivity and selectivity of glucose sensors, making them suitable for diabetes management.

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The difluoro and trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid and related arylboronic acids.

Table 1: Comparative Analysis of Selected Arylboronic Acids

Compound Name Substituents Molecular Weight (g/mol) Stability Key Applications
This compound 2-F, 3-F, 4-CF₃ 226.10 High Pharmaceuticals, biaryl synthesis
3,5-Difluorophenylboronic acid 3-F, 5-F 157.93 Moderate Cross-coupling, sensors
4-Bromophenylboronic acid 4-Br 199.83 Low Intermediate in OLED materials
4-Mercaptophenylboronic acid 4-SH 153.99 Low Biosensors, surface modification
3,5-Bis(trifluoromethyl)benzeneboronic acid 3-CF₃, 5-CF₃ 285.94 Very High Catalysis, high-stability reactions
2,3-Difluoro-4-formylphenylboronic acid 2-F, 3-F, 4-CHO 185.96 Moderate Aldehyde-mediated conjugations

Detailed Comparisons:

Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in this compound significantly reduces electron density at the boron atom, enhancing stability against hydrolysis compared to 4-bromophenylboronic acid (moderate EW effect from Br) or 4-mercaptophenylboronic acid (electron-donating -SH group) .
  • Steric Hindrance : The 2,3-difluoro substitution creates steric hindrance, which may slow cross-coupling reactions compared to less hindered analogs like 3,5-difluorophenylboronic acid. However, this is counterbalanced by the strong EW effect of -CF₃, which activates the boron center for transmetallation in Suzuki reactions .
Stability and Reactivity
  • Hydrolytic Stability: Fluorinated boronic acids like this compound and 3,5-bis(trifluoromethyl)benzeneboronic acid exhibit superior stability in aqueous conditions compared to non-fluorinated analogs (e.g., 4-mercaptophenylboronic acid) due to reduced nucleophilic attack at boron .
  • Reactivity in Cross-Coupling : The trifluoromethyl group’s strong EW effect increases the electrophilicity of the boron atom, facilitating transmetallation with palladium catalysts. This makes the compound more reactive than 2,3-difluoro-4-formylphenylboronic acid, where the aldehyde group may compete in side reactions .

Biological Activity

2,3-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS Number: 2096332-61-3) is a boronic acid derivative notable for its unique electronic properties due to the presence of multiple fluorine substituents. This compound has gained attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

  • Molecular Formula : C₇H₄BF₅O₂
  • Molecular Weight : 225.91 g/mol
  • Structure : The compound features a boronic acid functional group attached to a benzene ring that is further substituted with two fluorine atoms and one trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies indicate that boronic acids, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary data suggest that this compound may inhibit cell proliferation in specific cancer types by interfering with cellular signaling pathways .
  • Enzyme Inhibition
    • Boronic acids are known to act as inhibitors for certain enzymes, particularly serine proteases and proteasomes. The fluorinated nature of this compound enhances its binding affinity to these targets, potentially leading to therapeutic applications in cancer and neurodegenerative diseases .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that fluorinated phenylboronic acids can disrupt bacterial cell wall synthesis, indicating a potential role in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells; potential for use in targeted therapies
Enzyme InhibitionActs as a potent inhibitor of serine proteases and proteasomes
AntimicrobialDemonstrates effectiveness against several bacterial strains; disrupts cell wall synthesis

Detailed Research Findings

  • Anticancer Studies :
    • A study published in Nature highlighted the effectiveness of various boronic acids, including derivatives like this compound, in inhibiting the growth of breast cancer cells through apoptosis induction. The mechanism involves the modulation of apoptotic pathways via the inhibition of specific kinases.
  • Enzymatic Activity :
    • Research conducted by Golovanov et al. (2021) demonstrated that fluorinated phenylboronic acids could serve as effective enzyme inhibitors. The study found that the introduction of fluorine atoms significantly increased binding affinity to target enzymes compared to non-fluorinated analogs .
  • Antimicrobial Testing :
    • A comparative study on the antimicrobial efficacy of various phenylboronic acids revealed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential in antibiotic development .

Q & A

Q. What are the optimal synthesis routes for 2,3-difluoro-4-(trifluoromethyl)benzeneboronic acid, and how do fluorination reagents impact yield?

The synthesis typically involves:

  • Hydroboration : Reaction of 2,3-difluoro-4-(trifluoromethyl)bromobenzene (or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Fluorination : Use of Selectfluor or NFSI for regioselective fluorination. Selectfluor is preferred for higher yields (70–85%) due to its stability in polar solvents like acetonitrile .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) or recrystallization from toluene to achieve >95% purity .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are most effective?

The boronic acid group enables coupling with aryl halides via Pd⁰/Pd²⁺ catalysis. Optimal conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%) .
  • Base : K₂CO₃ or CsF in THF/H₂O (3:1) at 80–100°C .
  • Substrate scope : Compatible with electron-deficient partners (e.g., nitro- or trifluoromethyl-substituted aryl halides) due to the electron-withdrawing trifluoromethyl group enhancing oxidative addition .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • ¹⁹F NMR : Identifies residual fluorination reagents (e.g., Selectfluor byproduct at δ −120 ppm) .
  • HPLC : C18 column with acetonitrile/water (0.1% formic acid) to detect boroxine impurities (retention time ~1.3 min) .
  • Elemental analysis : Confirms boron content (theoretical: 4.8%) .

Advanced Research Questions

Q. How do electronic effects from fluorine and trifluoromethyl groups influence reaction kinetics in cross-coupling?

The trifluoromethyl group increases electrophilicity at the boron center, accelerating transmetallation but potentially destabilizing intermediates. Ortho-fluorine atoms sterically hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to prevent side reactions . Kinetic studies using DFT calculations suggest a 15–20% rate enhancement compared to non-fluorinated analogs due to reduced electron density at boron .

Q. What strategies mitigate air sensitivity and hydrolytic instability during storage?

  • Storage : Under argon at −20°C in amber vials to prevent boroxine formation .
  • Stabilization : Co-crystallization with 1,4-dioxane (1:1 molar ratio) reduces hydrolysis in humid conditions .
  • Handling : Use Schlenk lines for transfers and anhydrous solvents (e.g., THF stored over molecular sieves) .

Q. How can researchers resolve contradictions in reported coupling yields with heteroaromatic halides?

Discrepancies arise from competing protodeboronation or Pd black formation. Solutions include:

  • Additives : Silver oxide (Ag₂O) scavenges halides, improving yields by 20–30% .
  • Solvent optimization : Switching from THF to DMAc reduces side reactions with pyridyl halides .
  • Temperature control : Lowering reaction temperature to 60°C minimizes decomposition .

Q. What computational tools predict regioselectivity in multi-step functionalization?

  • DFT calculations (e.g., Gaussian 16): Model transition states to predict fluorination or coupling sites. For example, meta-fluorine substitution lowers activation energy by 5–8 kcal/mol compared to para .
  • Machine learning : Platforms like Chemprop train on existing datasets to forecast optimal reaction conditions (e.g., solvent/catalyst pairs) .

Q. What biological mechanisms are hypothesized for derivatives of this compound in medicinal chemistry?

Derivatives inhibit enzymes via boron-mediated transition-state mimicry . For example:

  • Protease inhibition : The trifluoromethyl group enhances binding to hydrophobic pockets in HIV-1 protease (IC₅₀ ~ 50 nM) .
  • Anticancer activity : Suzuki-coupled biaryls disrupt tubulin polymerization (e.g., IC₅₀ = 1.2 µM in HeLa cells) .

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